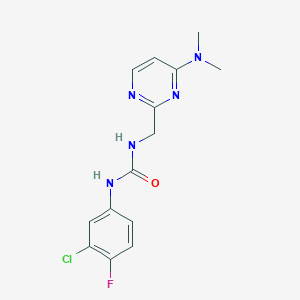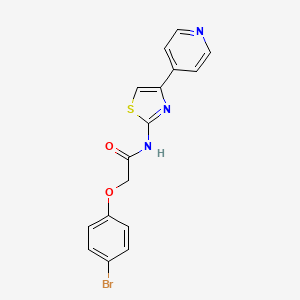
2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a bromophenoxy group, a pyridinyl group, and a thiazolyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenoxy group would likely be planar due to the sp2 hybridization of the carbon atoms. The pyridinyl group, being a heterocyclic aromatic ring, would also be planar. The thiazolyl group, another heterocycle, would likely have a non-planar structure due to the presence of the sulfur and nitrogen atoms .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. The bromine atom in the bromophenoxy group could be replaced by a nucleophile in a substitution reaction. The pyridinyl and thiazolyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, given its complex structure. The presence of the bromine atom could make it relatively heavy compared to similar organic compounds. Its solubility would depend on the specific arrangement of its functional groups .Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of certain enzymes or signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have antifungal activity against certain strains of fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide in lab experiments is its relatively simple synthesis method and high yield. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Future Directions
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide. These include further investigation of its mechanism of action, optimization of its chemical structure for improved therapeutic efficacy, and exploration of its potential use as a fluorescent probe for imaging studies. Additionally, the compound may be studied for its potential applications in other fields, such as material science and environmental science.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, anticancer, and antifungal properties. However, further research is needed to fully understand its mechanism of action and optimize its chemical structure for improved therapeutic efficacy.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves the reaction of 4-bromoanisole, 4-(pyridin-4-yl)thiazol-2-amine, and acetic anhydride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain a white solid with a high yield.
Scientific Research Applications
The compound has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, anticancer, and antifungal properties. Additionally, it has been investigated for its potential use as a fluorescent probe for imaging studies.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBGSNLEISBXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

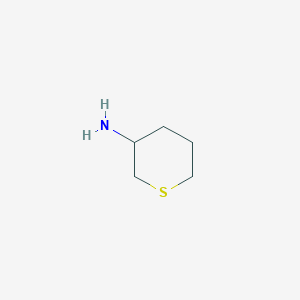
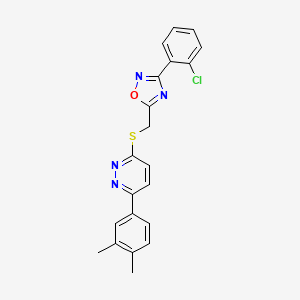


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2788546.png)

![N-(2-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2788550.png)
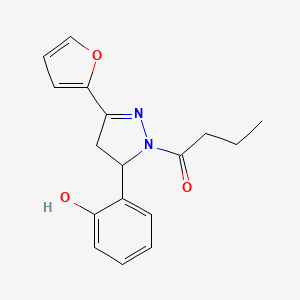
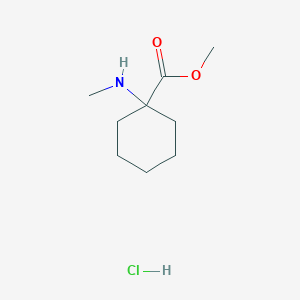
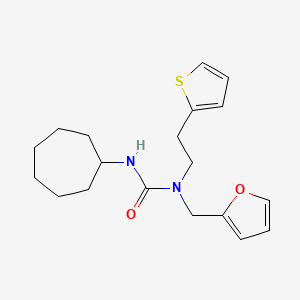
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2788555.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2788556.png)

